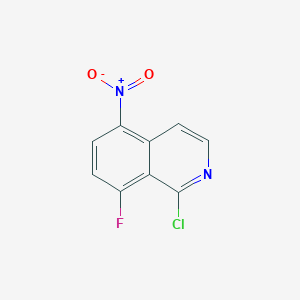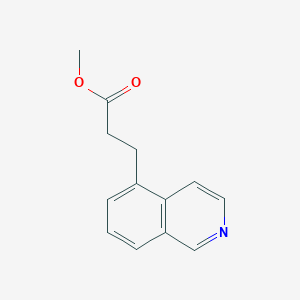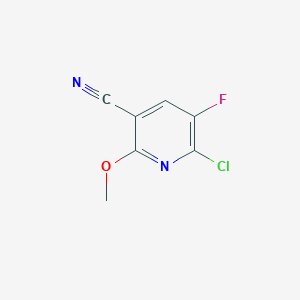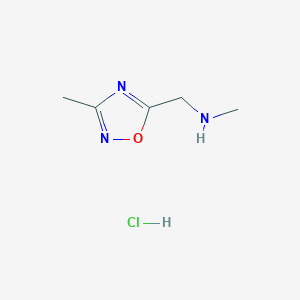![molecular formula C8H7FN2O6S B1431934 methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1803600-76-1](/img/structure/B1431934.png)
methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate
描述
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate is a synthetic organic compound with the molecular formula C_8H_7FN_2O_6S It is characterized by the presence of a fluorosulfonyl group and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate typically involves multiple steps:
Nitration of Phenyl Ring: The starting material, a phenyl ring, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Introduction of Fluorosulfonyl Group: The nitrophenyl compound is then treated with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to attach the fluorosulfonyl group.
Formation of Carbamate: Finally, the intermediate product is reacted with methyl isocyanate to form the carbamate linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: Conversion of the nitro group to an amine results in methyl N-[4-(aminosulfonyl)-2-aminophenyl]carbamate.
Substitution: Replacement of the fluorine atom in the fluorosulfonyl group can yield various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro group can also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
- Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate
- Methyl N-[4-(bromosulfonyl)-2-nitrophenyl]carbamate
- Methyl N-[4-(methanesulfonyl)-2-nitrophenyl]carbamate
Uniqueness
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and stability compared to its chloro, bromo, and methanesulfonyl analogs. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.
属性
IUPAC Name |
methyl N-(4-fluorosulfonyl-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLQLASZQNUHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






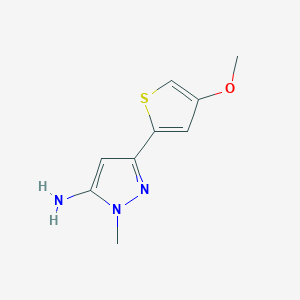
![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1431859.png)


